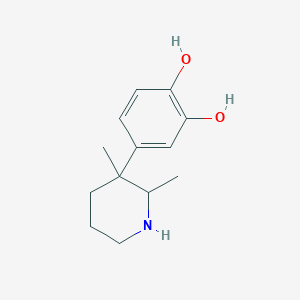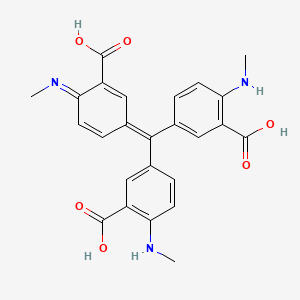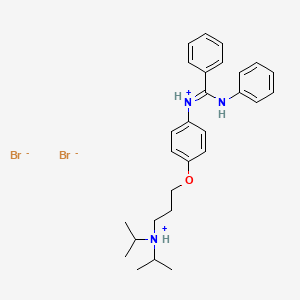
Benzamidine, N-(p-(3-(diisopropylamino)propoxy)phenyl)-N'-phenyl-, dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamidine, N-(p-(3-(diisopropylamino)propoxy)phenyl)-N’-phenyl-, dihydrobromide is a complex organic compound known for its significant role in various scientific fields. This compound is a derivative of benzamidine, which is an organic molecule with a wide range of applications, particularly in the field of biochemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamidine, N-(p-(3-(diisopropylamino)propoxy)phenyl)-N’-phenyl-, dihydrobromide typically involves multiple steps. The process begins with the preparation of the benzamidine core structure, followed by the introduction of the diisopropylamino group and the propoxyphenyl group. The final step involves the formation of the dihydrobromide salt. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the yield and purity of the compound while minimizing the production costs and environmental impact. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Benzamidine, N-(p-(3-(diisopropylamino)propoxy)phenyl)-N’-phenyl-, dihydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce benzamidine oxides, while reduction reactions may yield reduced benzamidine derivatives. Substitution reactions can result in a wide range of substituted benzamidine compounds .
Aplicaciones Científicas De Investigación
Benzamidine, N-(p-(3-(diisopropylamino)propoxy)phenyl)-N’-phenyl-, dihydrobromide has numerous applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of Benzamidine, N-(p-(3-(diisopropylamino)propoxy)phenyl)-N’-phenyl-, dihydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as an inhibitor by binding to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. This interaction can affect various biochemical pathways and physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzamidine: The parent compound, known for its role as a reversible competitive inhibitor of trypsin and other serine proteases.
Phenylamidine: Another derivative with similar inhibitory properties but different structural features.
Diisopropylamino derivatives: Compounds with similar functional groups that exhibit comparable biological activities.
Uniqueness
Benzamidine, N-(p-(3-(diisopropylamino)propoxy)phenyl)-N’-phenyl-, dihydrobromide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the diisopropylamino group and the propoxyphenyl group enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
80784-98-1 |
|---|---|
Fórmula molecular |
C28H37Br2N3O |
Peso molecular |
591.4 g/mol |
Nombre IUPAC |
3-[4-[anilino(phenyl)methylidene]azaniumylphenoxy]propyl-di(propan-2-yl)azanium;dibromide |
InChI |
InChI=1S/C28H35N3O.2BrH/c1-22(2)31(23(3)4)20-11-21-32-27-18-16-26(17-19-27)30-28(24-12-7-5-8-13-24)29-25-14-9-6-10-15-25;;/h5-10,12-19,22-23H,11,20-21H2,1-4H3,(H,29,30);2*1H |
Clave InChI |
VNSGEGGEJJYXTJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[NH+](CCCOC1=CC=C(C=C1)[NH+]=C(C2=CC=CC=C2)NC3=CC=CC=C3)C(C)C.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(E)-but-2-enyl]morpholin-2-one](/img/structure/B13787900.png)
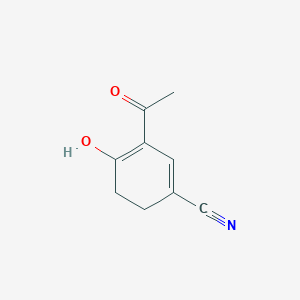
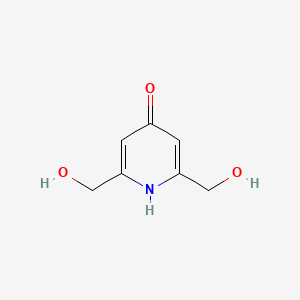

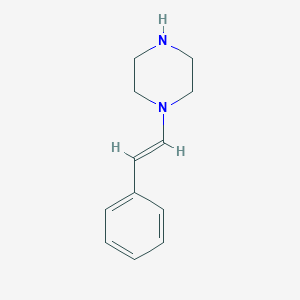
![[3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate](/img/structure/B13787941.png)
![6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one](/img/structure/B13787944.png)
![2-[(2,4-Diaminophenyl)azo]-4,6-dinitrophenol](/img/structure/B13787954.png)

![N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether [German]](/img/structure/B13787969.png)

![1-hydroxy-4-[(2-methylphenyl)diazenyl]naphthalene-2-carboxylic acid](/img/structure/B13787975.png)
